{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone
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Overview
Description
It is a colorless to pale yellow solid that is soluble in organic solvents such as ether, acetone, and methanol . This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
The preparation of {2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone can be achieved through several synthetic routes:
Etherification Reaction: One method involves the base-catalyzed etherification of hydroxybenzophenone, followed by the reaction with ethylene bromide and phenylacetone[][2].
Epoxide Reaction: Another method involves the reaction of 4-hydroxybenzophenone with ethylene oxide[][2].
Chemical Reactions Analysis
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone undergoes various chemical reactions:
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of hydroxyl and ether groups[][2].
Scientific Research Applications
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone has several scientific research applications:
Biology: The compound is used in the synthesis of hyperbranched polymers for various biological applications.
Medicine: It is utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of light-sensitive materials and adhesives[][2].
Mechanism of Action
The mechanism of action of {2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone involves its ability to act as a photoinitiator. Upon exposure to light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers . The compound’s hydroxyl and ether groups play a crucial role in its reactivity and stability.
Comparison with Similar Compounds
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone can be compared with similar compounds such as:
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone: This compound has similar photoinitiating properties but differs in its molecular structure and reactivity.
2-Hydroxy-4-(octyloxy)benzophenone: Known for its use as a UV absorber, this compound has a longer alkyl chain, which affects its solubility and application.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: This compound is used in different industrial applications due to its unique chemical properties.
Properties
CAS No. |
144267-98-1 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
[2-hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H18O5/c18-8-9-21-10-11-22-14-6-7-15(16(19)12-14)17(20)13-4-2-1-3-5-13/h1-7,12,18-19H,8-11H2 |
InChI Key |
NRUQBELPFPLPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOCCO)O |
Origin of Product |
United States |
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